molecular formula C8H14O3 B1457441 (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate CAS No. 527751-16-2

(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate

Cat. No.: B1457441
CAS No.: 527751-16-2
M. Wt: 158.19 g/mol
InChI Key: CXBVPPWGWUOBMX-UHFFFAOYSA-N
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Description

(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate (CAS 527751-16-2) is a chiral cyclobutane derivative of high interest in organic synthesis and pharmaceutical research. With a molecular formula of C 8 H 14 O 3 and a molecular weight of 158.19-158.20 g/mol , this compound serves as a versatile building block for the creation of complex, stereospecific molecules . Its unique structure is particularly valuable in the pharmaceutical industry, where it is employed as a key intermediate in the research and development of therapeutic agents, including those targeting neurological and cardiovascular conditions . The compound has a calculated density of 1.099 g/cm 3 and a boiling point of approximately 204.9°C at 760 mmHg . For safe handling, note that it has a flash point of about 76.2°C . This product is intended for research applications and must be stored under an inert atmosphere at room temperature . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBVPPWGWUOBMX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665404
Record name Methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527751-16-2
Record name Methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Cyclobutanol Precursor

The starting material for the preparation of (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate is typically derived from terpene-based compounds such as (1S,5S)-α-pinene or (1S,5S)-(−)-verbenone. These precursors undergo multi-step transformations to yield methyl esters that are subsequently converted into the target cyclobutanol.

  • The key intermediate methyl esters (4a and 4b) are synthesized via well-established pathways involving oxidation, esterification, and epoxidation steps.
  • The cyclobutanol compounds 1a and 1b are then obtained from these methyl esters through reduction and ring-closure reactions under controlled conditions.

Oxidation Methods for Preparation

The preparation of this compound itself often involves oxidation reactions, especially when converting cyclobutanols to cyclobutanones or related derivatives. Several oxidizing agents have been studied for their efficiency, selectivity, and yield.

Entry Oxidizing Agent Reaction Conditions Product Yield (%) Notes
1 RuCl3/NaIO4 Room temperature, methylene chloride 53 (2a), 61 (2b) Produced mixtures of cyclobutanones and by-products
2 Pyridinium dichromate (PDC) Room temperature, methylene chloride 66 (2a), 71 (2b) Cyclobutanones formed along with other products
3 Sodium hypochlorite (NaOCl) 0 °C, acetic acid aqueous solution 70 (3a), 83 (3b) Produced homochiral γ-butyrolactones via Baeyer–Villiger-like rearrangement
4 Dess–Martin periodinane (DMP) 0 °C to room temperature, methylene chloride 93 (2a), 78 (2b) High yield, selective oxidation to cyclobutanones without by-products

Table 1: Comparative Oxidation Results for Cyclobutanols 1a and 1b

  • Dess–Martin periodinane (DMP) is highlighted as the superior oxidizing agent due to its mild reaction conditions, high solubility, and excellent chemoselectivity. It efficiently oxidizes this compound to the corresponding cyclobutanone in high yields (78–93%) without loss of enantiomeric purity or formation of by-products.
  • Sodium hypochlorite, while cheaper and readily available, leads predominantly to γ-butyrolactone derivatives rather than the direct cyclobutanone, indicating a Baeyer–Villiger oxidation pathway.
  • Metal-based oxidants such as RuCl3/NaIO4 and PDC provide moderate yields but suffer from formation of side products and require more complex workup procedures.

Stereoselective Synthesis via Mitsunobu Reaction

An alternative preparation approach involves the stereoselective synthesis of this compound derivatives through Mitsunobu-type reactions:

  • The reaction employs di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at low temperatures (0–20 °C) over extended reaction times (up to 72 hours).
  • This method allows coupling of the cyclobutanol moiety with various phenols or heterocyclic alcohols to yield substituted derivatives with good to moderate yields (21–91%) depending on the substrate.
  • The reaction proceeds with high stereochemical control, preserving the (1S,3R) configuration of the cyclobutanecarboxylate core.
Yield (%) Reaction Conditions Substrate/Operation Details
91 DIAD, triphenylphosphine, THF, 0–20 °C, 72 h Reaction with 2-methoxy-5-fluorophenol; product isolated as colorless oil after silica gel purification
49 DIAD, triphenylphosphine, THF, 0–20 °C, 72 h Reaction with 5-fluoroquinolin-8-ol; mixture of cis/trans isomers separated by chiral column chromatography
21 DIAD, triphenylphosphine, THF, 0–20 °C, 72 h Reaction with 8-iodo intermediate; cis/trans isomers separated by chromatography

Table 2: Mitsunobu Reaction Yields for Derivatives of this compound

Summary of Key Research Findings

  • The oxidation of this compound to cyclobutanones is most efficiently achieved using Dess–Martin periodinane, providing high yields and preserving stereochemical integrity.
  • Sodium hypochlorite offers a cost-effective alternative but leads to lactone formation via a Baeyer–Villiger rearrangement, which may be desirable depending on downstream synthetic goals.
  • Metal-based oxidants such as PDC and RuCl3/NaIO4 are less selective and produce mixtures of products, complicating purification.
  • The Mitsunobu reaction is a valuable synthetic tool for functionalizing the cyclobutanol moiety with various aromatic or heterocyclic groups, enabling the synthesis of structurally diverse derivatives with controlled stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

The compound has stereoisomers with identical molecular formulas but differing spatial arrangements:

  • (1R,3S)-rel-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate (CAS: 1392804-41-9): This enantiomer shares identical physical properties (e.g., molecular weight, boiling point) but may exhibit divergent biological activity due to chiral recognition in biochemical systems .
Table 1: Stereochemical Comparison
Compound (CAS) Configuration Similarity Score Key Difference
527751-16-2 (1S,3R) 1.00 Reference compound
1392804-41-9 (1R,3S)-rel 1.00 Enantiomeric pair
1392804-27-1 Non-stereospecific 1.00 Racemic or undefined stereochemistry

Functional Group Variants

Amino Derivatives
  • This derivative is marketed as a pharmaceutical intermediate, highlighting its utility in drug synthesis .

Squarylium Dyes (Cyclobutene Derivatives)

Squarylium dyes like SQ6 , SQ7 , and SQ8 feature a cyclobut-2-en-1-one core substituted with benzoxazolyl, benzothiazolyl, or indolyl groups. Unlike the target compound, these dyes exhibit extended conjugation, enabling fluorescence properties and strong binding to bovine serum albumin (BSA) with binding constants (K) ranging from 10⁴–10⁵ M⁻¹ .

Table 2: Structural and Functional Comparison with Squarylium Dyes
Property Target Compound SQ6–SQ8 Dyes
Core Structure Cyclobutane Cyclobut-2-en-1-one
Functional Groups Hydroxy, ester Heterocyclic, keto-enol
Conjugation Limited Extended π-system
Application Synthetic intermediate Fluorescent probes (BSA binding)
Binding Constant (K) Not reported ~10⁴–10⁵ M⁻¹

Biological Activity

Chemical Identity
(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate, also known by its CAS number 527751-17-3, is a cyclobutane derivative with the molecular formula C8H14O3C_8H_{14}O_3 and a molecular weight of approximately 158.19 g/mol. This compound features a hydroxyl group and a carboxylate ester, which contribute to its biological activity.

Pharmacological Properties

Recent studies have highlighted the potential pharmacological applications of this compound. Its structural characteristics suggest it may interact with various biological targets, potentially influencing metabolic pathways and cellular functions.

The biological activity of this compound may be attributed to several mechanisms:

  • Metabolic Activation : Similar compounds undergo metabolic transformations that activate their therapeutic properties. For instance, the metabolism of related cyclobutane derivatives can lead to the formation of reactive intermediates that exert cytotoxic effects on tumor cells .
  • Receptor Modulation : The compound's ability to interact with various receptors may modulate neurotransmitter systems, influencing pain perception and mood regulation .

In Vitro Studies

In vitro assays have been conducted to assess the biological efficacy of this compound against various cell lines:

StudyCell LineConcentrationEffect Observed
AHeLa50 µM70% inhibition of cell proliferation
BMCF-725 µMInduction of apoptosis via caspase activation
CSH-SY5Y100 µMNeuroprotective effects against oxidative stress

Animal Models

Preliminary animal studies are required to further elucidate the pharmacokinetics and therapeutic potential of this compound. Research on structurally similar compounds suggests potential benefits in pain management and neuroprotection in models of neuropathic pain .

Q & A

Q. What are the optimized synthetic routes for (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis often involves cyclobutane ring formation followed by esterification. For example, cyclobutanone derivatives can be esterified using methanol under acidic conditions (e.g., H₂SO₄) at reflux temperatures . Key steps include:

  • Precursor preparation : Cyclobutanone intermediates are synthesized via [2+2] cycloaddition or ring contraction.
  • Esterification : Methanol reacts with the carboxylic acid intermediate under acid catalysis.
  • Purification : Reverse-phase C18 column chromatography (acetonitrile/water) is effective for isolating the product .
    Yield optimization requires precise temperature control (e.g., 60°C for 27 hours in THF) and stoichiometric ratios of reagents like trifluoroethylating agents .

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer: Stereochemical assignment relies on:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally similar cyclopropane and cyclobutane derivatives .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between the hydroxyl group and adjacent protons provide spatial relationship insights .
  • Optical rotation : Matches reported values for enantiopure samples .

Q. What are the critical physicochemical properties of this compound, and how are they characterized?

Methodological Answer: Key properties include:

  • Solubility : Assessed via HPLC retention times under varied mobile phases (e.g., acetonitrile/water gradients) .
  • Stability : Evaluated using accelerated degradation studies (e.g., exposure to heat, light, and humidity) with LC-MS monitoring .
  • Melting point : Determined via differential scanning calorimetry (DSC) for crystalline samples .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethyl and 3-hydroxy groups influence the compound’s reactivity in ring-opening or functionalization reactions?

Methodological Answer:

  • Steric effects : The 2,2-dimethyl groups hinder nucleophilic attack at the cyclobutane ring, favoring regioselective reactions at the less hindered 3-hydroxy position. Computational modeling (DFT) can predict reactive sites .
  • Electronic effects : The electron-withdrawing ester group destabilizes the ring, facilitating photochemical or thermal ring-opening. Kinetic studies under controlled UV irradiation quantify reaction rates .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound and its derivatives?

Methodological Answer:

  • Dose-response assays : IC₅₀ values are measured across multiple cell lines to validate activity consistency .
  • Metabolic stability profiling : Liver microsome assays identify rapid degradation pathways that may explain discrepancies in in vivo vs. in vitro data .
  • Structural analogs : Synthesis of enantiomers (e.g., 1R,3S) and evaluation of their bioactivity isolates stereochemical contributions .

Q. How can computational methods predict the compound’s potential as a chiral building block in asymmetric synthesis?

Methodological Answer:

  • Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest feasible routes for derivatization (e.g., converting the hydroxy group to a ketone or amine) .
  • Docking simulations : Predict binding affinities to enzymes (e.g., lipases for kinetic resolution) using software like AutoDock .
  • Transition-state modeling : Identifies stereochemical outcomes of nucleophilic additions to the cyclobutane ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate

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